molecular formula C7H14O7 B1606216 D-Gluco-2-heptulose CAS No. 5349-37-1

D-Gluco-2-heptulose

Cat. No.: B1606216
CAS No.: 5349-37-1
M. Wt: 210.18 g/mol
InChI Key: HSNZZMHEPUFJNZ-UMWONPOSSA-N
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Description

D-Gluco-2-heptulose is a rare naturally occurring seven-carbon sugar, also known as a ketoheptose. It is a monosaccharide with a ketone functional group and is found in various fruits and vegetables. This compound has garnered attention due to its potential pharmaceutical applications, particularly in the treatment of cancer and diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Gluco-2-heptulose can be synthesized through various methods. One notable method involves the use of transketolase, an enzyme that catalyzes the transfer of a two-carbon fragment from a five-carbon ketose to a five-carbon aldose, forming a seven-carbon ketose . This method is efficient and scalable, making it suitable for industrial applications.

Industrial Production Methods: Industrial production of this compound often involves biocatalytic conversions using transketolase variants. These variants have been developed to accept substrates like L-arabinose, enabling the production of this compound in a concise and sustainable manner . This approach is environmentally friendly and aligns with the principles of green chemistry.

Chemical Reactions Analysis

Types of Reactions: D-Gluco-2-heptulose undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be phosphorylated by glucokinase to form phosphorylated derivatives, which are potent inhibitors of certain enzymes .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include glucokinase for phosphorylation and various fluorinating agents for the synthesis of fluorinated derivatives . These reactions typically occur under mild conditions, making them suitable for laboratory and industrial settings.

Major Products: The major products formed from these reactions include phosphorylated and fluorinated derivatives of this compound. These derivatives have significant biological activities, such as inhibiting glucose metabolism and insulin secretion .

Mechanism of Action

D-Gluco-2-heptulose exerts its effects primarily through enzyme inhibition. For example, its phosphorylated derivatives inhibit enzymes like α-phosphomannomutase and β-phosphoglucomutase by binding to their active sites . This inhibition disrupts glucose metabolism and insulin secretion, making the compound useful in diabetes research and therapy.

Comparison with Similar Compounds

Uniqueness: D-Gluco-2-heptulose is unique due to its specific inhibitory effects on enzymes involved in glucose metabolism. Its derivatives, particularly the fluorinated ones, have distinct biological activities that make them valuable tools in medical research and diagnostics .

Properties

IUPAC Name

(3R,4S,5R,6R)-1,3,4,5,6,7-hexahydroxyheptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h3,5-10,12-14H,1-2H2/t3-,5-,6+,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNZZMHEPUFJNZ-UMWONPOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(=O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501315548
Record name D-gluco-2-Heptulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5349-37-1
Record name D-gluco-2-Heptulose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5349-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Gluco-2-heptulose
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-gluco-2-Heptulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-gluco-2-heptulose
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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